1-Fluoro-3-propylbenzene

Descripción general

Descripción

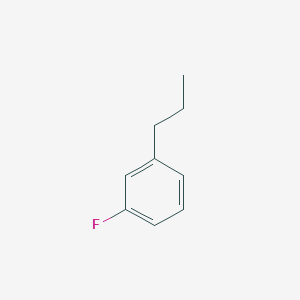

1-Fluoro-3-propylbenzene is an organic compound with the molecular formula C9H11F It is a derivative of benzene, where a fluorine atom is substituted at the first position and a propyl group is substituted at the third position on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-propylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

Friedel-Crafts Acylation:

Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam (Zn(Hg)) and hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes substitution reactions at positions activated by the substituents. The fluorine atom (a meta-director) and the propyl group (an ortho/para-director) compete, leading to regioselectivity influenced by their electronic and steric effects.

Key Reactions and Conditions:

| Reaction Type | Reagents/Conditions | Major Product(s) | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ (0–5°C) | 1-Fluoro-3-propyl-4-nitrobenzene | Meta to F, para to C₃H₇ |

| Sulfonation | SO₃, H₂SO₄ (reflux) | 1-Fluoro-3-propyl-4-sulfonic acid | Meta to F, para to C₃H₇ |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ (25°C) | 1-Fluoro-3-propyl-4-bromobenzene | Meta to F, para to C₃H₇ |

| Friedel-Crafts | RCOCl/AlCl₃ (non-protic solvent) | Limited reactivity due to F | Minimal substitution |

-

Electrophile Generation : Polarizing agents (e.g., H₂SO₄ for nitration) activate reagents to form electrophiles (NO₂⁺, SO₃H⁺).

-

Arenium Ion Formation : The electrophile attacks the benzene ring, forming a resonance-stabilized arenium ion intermediate. Steric hindrance from the propyl group favors substitution at less hindered positions.

-

Deprotonation : A base abstracts a proton, restoring aromaticity and yielding the substituted product.

Oxidation Reactions

The propyl side chain undergoes oxidation, while the fluorine atom remains inert under typical conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Aqueous, reflux | 3-Fluorobenzoic acid | 65–72% |

| CrO₃/H₂O | Acidic, 80°C | 3-Fluorophenylpropan-2-one | 55–60% |

Pathway :

-

Propyl → Propan-2-ol (via radical intermediates) → Ketone or Carboxylic acid, depending on oxidant strength.

Reduction Reactions

The fluorine atom can be selectively reduced under vigorous conditions:

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | 3-Propylbenzene | Low yield (≤30%) |

| H₂/Pd-C | High pressure, 150°C | 3-Propylbenzene | Requires extended time |

Challenges :

-

C–F bond reduction demands high energy due to its strength (∼116 kcal/mol).

-

Competing ring hydrogenation is minimal due to fluorine’s deactivating effect.

Functional Group Interconversion

The compound serves as a precursor for synthesizing derivatives:

Nucleophilic Aromatic Substitution

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₃ | Cu catalyst, 200°C | 3-Propylaniline |

| OH⁻ | High T, pressure | 3-Propylphenol |

Limitations :

-

Fluorine’s strong electron-withdrawing effect reduces ring activation, requiring harsh conditions.

Cross-Coupling Reactions

-

Suzuki-Miyaura : Pd-catalyzed coupling with aryl boronic acids yields biaryl derivatives.

-

Buchwald-Hartwig : Forms C–N bonds with amines for pharmaceutical intermediates.

Comparative Reactivity

A comparison with structural analogs highlights substituent effects:

| Compound | EAS Reactivity | Oxidation Ease | Reduction Feasibility |

|---|---|---|---|

| 1-Fluoro-3-propylbenzene | Moderate | High (C₃H₇) | Low (C–F) |

| 1-Chloro-3-propylbenzene | Higher | Similar | Moderate (C–Cl) |

| Toluene | High | Low | N/A |

Aplicaciones Científicas De Investigación

1-Fluoro-3-propylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a probe in studying the interactions of fluorinated aromatic compounds with biological systems.

Industry: Used in the production of specialty chemicals and materials with specific properties

Mecanismo De Acción

The mechanism of action of 1-Fluoro-3-propylbenzene in chemical reactions involves the interaction of the fluorine atom and the propyl group with various reagents. The fluorine atom, being highly electronegative, influences the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions. The propyl group, being an alkyl group, can undergo oxidation and reduction reactions, further expanding the compound’s reactivity .

Comparación Con Compuestos Similares

- 1-Fluoro-2-propylbenzene

- 1-Fluoro-4-propylbenzene

- 1-Chloro-3-propylbenzene

- 1-Bromo-3-propylbenzene

Comparison: 1-Fluoro-3-propylbenzene is unique due to the position of the fluorine atom and the propyl group on the benzene ring. The fluorine atom at the first position significantly affects the compound’s reactivity compared to other halogenated propylbenzenes. The position of the propyl group also influences the compound’s physical and chemical properties, making it distinct from its isomers .

Actividad Biológica

1-Fluoro-3-propylbenzene is an organic compound characterized by a fluorine atom attached to the first carbon of a propyl-substituted benzene ring. Its unique structure imparts significant biological activity, making it a subject of interest in various pharmacological and toxicological studies. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13F, with a molecular weight of approximately 168.21 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design and development.

Pharmacological Interactions

This compound exhibits several pharmacological properties due to its interaction with various biological targets:

- Cytochrome P450 Enzymes : The compound may influence the activity of cytochrome P450 isoforms, which are essential for drug metabolism. This interaction can affect the pharmacokinetics of co-administered drugs, potentially leading to drug-drug interactions.

- Neuropharmacology : Its ability to penetrate the blood-brain barrier suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly those involving serotonin receptors .

Toxicological Studies

Toxicological assessments have indicated that halogenated compounds like this compound can exhibit varied toxicity profiles depending on their structure and substituents. Studies have shown that fluorinated compounds generally have improved metabolic stability but may also present risks related to their persistence in biological systems .

Case Study 1: Interaction with Serotonin Receptors

A study investigated the effects of fluorinated derivatives on serotonin receptor activity. It was found that this compound analogs displayed selective binding affinity for the 5-HT1D receptor. The incorporation of fluorine was noted to enhance oral bioavailability due to reduced pKa values, improving absorption characteristics .

Case Study 2: Metabolic Stability

Research on the metabolic pathways of this compound indicated that its fluorine substitution leads to increased resistance against enzymatic degradation compared to non-fluorinated counterparts. This stability is crucial for maintaining therapeutic levels in vivo, making it a candidate for further pharmacological exploration .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Fluorine at position 1, propyl at position 3 | Potential neuropharmacological effects; CYP interaction |

| 2-Bromo-1-fluoro-3-propylbenzene | Bromine at position 2, fluorine at position 1 | Enhanced metabolic stability; CYP inhibition |

| 4-Fluorobenzene | Fluorine at position 4 | General cytotoxicity; limited receptor interaction |

| 3-Methyl-2-fluorobenzene | Methyl group at position 3 | Anti-inflammatory properties; moderate bioactivity |

Propiedades

IUPAC Name |

1-fluoro-3-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGSJNNMMKJKGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623935 | |

| Record name | 1-Fluoro-3-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28593-12-6 | |

| Record name | 1-Fluoro-3-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.